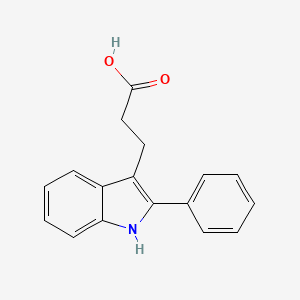

3-(2-phenyl-1H-indol-3-yl)propanoic acid

Descripción

Chemical Classification and Nomenclature

3-(2-Phenyl-1H-indol-3-yl)propanoic acid is a synthetic organic compound classified as an indole derivative. Its systematic IUPAC name, This compound , reflects its structure: a propanoic acid chain (-CH₂CH₂COOH) attached to the 3-position of an indole ring, which itself bears a phenyl group at the 2-position. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 62663-27-8 |

| Molecular Formula | C₁₇H₁₅NO₂ |

| Molecular Weight | 265.31 g/mol |

| SMILES Notation | O=C(O)CCC1=C(C2=CC=CC=C2)NC3=C1C=CC=C3 |

| InChIKey | HLMMIHTXAONNJG-UHFFFAOYSA-N |

The compound is also known by alternative names, including NSC 364001 and 2-phenyl-1H-indole-3-propanoic acid .

Historical Context and Discovery

The compound was first synthesized as part of broader efforts to explore indole derivatives for pharmaceutical applications. While its exact discovery timeline is not well-documented, its development aligns with mid-to-late 20th-century advancements in heterocyclic chemistry. The Fischer indole synthesis—a classic method for constructing indole rings—likely played a role in its preparation. Modern synthetic routes often involve:

- Condensation reactions between phenylhydrazines and carbonyl compounds to form the indole core.

- Side-chain modifications to introduce the propanoic acid group.

Its structural complexity and versatility have made it a subject of interest in medicinal chemistry, particularly for studying indole-protein interactions.

Significance in Biochemical Research

This compound serves as a critical tool in biochemical research due to its interactions with enzymes and receptors. Key applications include:

- Enzyme Inhibition : The compound modulates activity of fatty acid-binding proteins (FABPs) and phospholipases, which are implicated in lipid metabolism and inflammation.

- Cancer Research : It induces apoptosis in cancer cells by activating caspase pathways, as demonstrated in colon and breast cancer models.

- Structural Probes : Its indole scaffold is used to study ligand-receptor binding mechanisms, particularly in G-protein-coupled receptors (GPCRs).

Recent studies highlight its role in synthesizing bioactive Schiff bases, which exhibit antimicrobial and anticancer properties.

Relationship to Indole Derivative Family

Indole derivatives are a vast class of compounds with diverse biological activities. This compound shares structural features with several prominent indole-based molecules:

Unlike simpler indoles, this compound features a phenyl substituent at the 2-position and a propanoic acid chain at the 3-position, enhancing its steric and electronic interactions with biological targets. This structural uniqueness positions it within the non-isoprenoid indole alkaloid subclass, which lacks terpenoid components.

Propiedades

IUPAC Name |

3-(2-phenyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c19-16(20)11-10-14-13-8-4-5-9-15(13)18-17(14)12-6-2-1-3-7-12/h1-9,18H,10-11H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMMIHTXAONNJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20320757 | |

| Record name | 3-(2-Phenyl-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62663-27-8 | |

| Record name | 2-Phenyl-1H-indole-3-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62663-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 364001 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062663278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC364001 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Phenyl-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-phenyl-1H-indol-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Fischer Indole Synthesis

The most established method for constructing the indole nucleus in this compound is the Fischer indole synthesis. This approach involves the acid-catalyzed reaction of phenylhydrazine with an appropriate ketone or aldehyde to form the indole ring system.

Typical Reaction Conditions: Phenylhydrazine hydrochloride reacts with cyclohexanone or related ketones under strongly acidic conditions, such as methanesulfonic acid, with heating under reflux. This yields the 2-phenylindole intermediate, which can be further functionalized to introduce the propanoic acid moiety at the 3-position.

Advantages: This method is robust, widely used industrially, and adaptable to various substrates.

Cyclization of Acetylenic Substituents onto Amino Groups

An alternative modern approach involves cyclizing an acetylenic substituent onto an amino group to form the indole ring. For example, 2-ethynylaniline derivatives can be cyclized to indoles bearing the propanoic acid side chain.

Key Steps: Starting from iodinated aminophenyl propanoic acid esters, Sonogashira coupling introduces the ethynyl group, followed by deprotection and cyclization to yield the indole propanoic acid derivatives.

Benefits: This method allows for diverse substitution at the C2 position of the indole ring and is useful for generating analogs.

Functionalization at the 3-Position of Indoles

Recent research has developed selective methodologies for functionalizing the 3-position of indoles, critical for preparing this compound.

Electrophilic Substitution Using Boron Lewis Acids and Nitriles

A novel approach employs a reagent combination of phenylboron dichloride (PhBCl2) and nitriles to achieve selective acylation at the 3-position of indoles.

Mechanism: The boron Lewis acid activates the nitrile, facilitating electrophilic substitution on the indole 3-position to form 3-acylindoles as intermediates.

Reduction Step: The iminium intermediates formed can be reduced using sodium cyanoborohydride (NaBH3CN) to yield 1-(1H-indol-3-yl)alkylamines, which can be further transformed into stable derivatives by trifluoroacetylation.

Reaction Conditions: Mild temperatures and acidic conditions favor high yields (moderate to high) with good selectivity.

Friedel–Crafts Type Acylation

Aniline derivatives undergo Friedel–Crafts acylation with nitriles in the presence of boron trichloride (BCl3), which inspired the above method for indoles.

- Application: This chemistry is extended to olefins and indoles, enabling diverse electrophilic substitution reactions at the 3-position.

Industrial and Green Chemistry Approaches

Catalytic Processes

Industrial synthesis often incorporates metal catalysts such as palladium or platinum to facilitate indole ring formation and improve yields.

Catalysts: Palladium-catalyzed cross-coupling and cyclization reactions are common for assembling substituted indoles.

Advantages: Catalytic methods enhance efficiency and selectivity, reducing by-products.

Environmentally Friendly Methods

Green chemistry techniques have been explored, including:

Using water as a solvent to reduce organic solvent waste.

Microwave irradiation to accelerate reactions and lower energy consumption.

These approaches aim to make the synthesis of indole derivatives more sustainable without compromising yield or purity.

Reaction Conditions and Parameters Affecting Yields

| Parameter | Description | Impact on Yield/Selectivity |

|---|---|---|

| Acid Catalyst Type | Methanesulfonic acid, polyphosphoric acid (PPA), p-toluenesulfonic acid (PTSA) | Influences reaction rate, regioselectivity, and purity |

| Temperature | Reflux conditions typically required; precise control avoids side reactions | Higher temperatures favor cyclization but may cause decomposition |

| Stoichiometry | Excess reagents (e.g., methylmagnesium iodide in Grignard reactions) ensure complete conversion | Prevents incomplete reactions and side products |

| Solvent | Choice of solvent (e.g., ethanol, water, organic solvents) affects solubility and reaction kinetics | Water use improves environmental profile; organic solvents may improve yields |

| Catalyst Loading | Amount of metal catalyst or acid catalyst used | Optimized to balance cost and efficiency |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine hydrochloride, ketone, acid (methanesulfonic acid), reflux | Well-established, scalable, versatile | Requires strong acid, possible side reactions |

| Acetylenic Cyclization | Iodinated aminophenyl propanoic acid ester, Sonogashira coupling, TBAF deprotection | Allows diverse C2 substitutions | Multi-step, requires palladium catalyst |

| Boron Lewis Acid/Nitrile Acylation | PhBCl2, nitriles, NaBH3CN reduction, trifluoroacetic anhydride | Mild conditions, selective 3-position functionalization | Limited substrate scope, requires careful handling of reagents |

| Catalytic Cross-Coupling | Palladium or platinum catalysts, various ligands | High efficiency, adaptable to industrial scale | Catalyst cost, sensitivity to conditions |

| Green Chemistry Approaches | Water solvent, microwave irradiation | Environmentally friendly, energy-efficient | May require specialized equipment |

Research Findings and Analytical Characterization

The Fischer synthesis route remains the backbone for preparing this compound, with modifications to improve yield and purity.

The boron Lewis acid-mediated acylation provides a novel, selective route for 3-position functionalization under mild conditions, expanding synthetic options.

Cyclization of acetylenic substituents enables the introduction of various aryl groups at the 2-position, enhancing structural diversity.

Characterization methods include NMR spectroscopy (1H and 13C), mass spectrometry, and chromatographic purity assessment (HPLC), ensuring structural confirmation and quality control.

Análisis De Reacciones Químicas

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions to form esters or amides.

Key Findings :

-

Esterification with DCC/DMAP is efficient for introducing alkoxy groups.

-

Acyl chlorides serve as intermediates for amides and hydrazides .

Decarboxylation

The propanoic acid side chain undergoes decarboxylation under enzymatic or thermal conditions.

Mechanistic Insight :

Nucleophilic Substitution at Indole NH

The indole NH participates in alkylation under strong acidic conditions.

Limitations :

Multi-Component Cyclization Reactions

The indole core participates in heterocycle formation via Knoevenagel/Michael cascades.

Mechanism :

-

Knoevenagel condensation forms α,β-unsaturated intermediates, followed by Michael addition and cyclization .

Salt Formation and Coordination Chemistry

The carboxylic acid forms salts with metals or organic bases.

Photochemical and Oxidative Reactions

The indole ring undergoes selective oxidation under controlled conditions.

| Oxidizing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| O₂ (air) | UV light, DMSO | 3-Oxo-3-(2-phenyl-1H-indol-3-yl)propanoic acid | High | |

| DDQ | CH₂Cl₂, 50°C | Aromatic dehydrogenation products | Moderate |

Aplicaciones Científicas De Investigación

Biochemical Properties

The molecular formula of 3-(2-phenyl-1H-indol-3-yl)propanoic acid is C17H15NO2, with a molecular weight of 265.31 g/mol. It exhibits significant interactions with fatty acid-binding protein 4 (FABP4), acting as an inhibitor and influencing cellular processes such as apoptosis in cancer cells by modulating gene expression related to cell death pathways.

Cancer Research

This compound has been studied for its potential in cancer therapies. It induces apoptosis in various cancer cell lines by upregulating pro-apoptotic genes and downregulating anti-apoptotic factors. This mechanism suggests that it could serve as a lead compound for developing new anticancer agents.

Case Study: Induction of Apoptosis

In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in human breast cancer cells, with increased levels of caspase activation and DNA fragmentation observed.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its derivatives have been tested against various bacterial strains, demonstrating significant antibacterial activity. For instance, a study involving Schiff bases derived from indole compounds revealed their effectiveness against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Derivatives

| Compound | Bacterial Strain | Activity (Zone of Inhibition) |

|---|---|---|

| Schiff Base A (derived from indole) | Staphylococcus aureus | 15 mm |

| Schiff Base B (derived from indole) | Escherichia coli | 18 mm |

Structure-Activity Relationship (SAR)

Understanding the Structure-Activity Relationship (SAR) of this compound is crucial for optimizing its biological activity. Preliminary studies indicate that modifications to the indole ring or the propanoic acid moiety can enhance binding affinity to target proteins like FABP4. Future research should focus on synthesizing analogs to evaluate their pharmacological profiles.

Mecanismo De Acción

The mechanism of action of 3-(2-phenyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological pathways. For example, it can inhibit enzymes involved in cancer cell proliferation or interact with receptors to exert anti-inflammatory effects .

Comparación Con Compuestos Similares

3-(1H-Indol-3-yl)propanoic Acid (IpA)

- Structure: Lacks the 2-phenyl group but retains the propanoic acid chain.

- Properties : Reduced steric bulk compared to the target compound. IpA is a natural metabolite with antioxidant and neuroprotective roles .

- Key Difference : Absence of the phenyl group may limit π-π stacking interactions, altering target specificity.

3-(7-Chloro-2-phenyl-1H-indol-3-yl)propanoic Acid

- Structure : Adds a chlorine atom at the 7-position of the indole ring.

- Chlorinated phenylpropanoic acid derivatives (e.g., from Streptomyces coelicolor) show selective activity against E. coli and S. aureus .

- Key Difference : Chlorine improves bioactivity but may reduce solubility.

3-(2-Benzyhydryl-1H-indol-3-yl)propanoic Acid

L-Tryptophan

- Structure: (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid; lacks the 2-phenyl group but includes an amino acid backbone.

- Properties: Essential amino acid with roles in protein synthesis and neurotransmitter production. The amino group enables incorporation into peptides, unlike the target compound .

Functional Analogues

Chlorinated 3-Phenylpropanoic Acid Derivatives

3-(Methylthio)propanoic Acid Esters

Pyrazole and Quinoline Derivatives

- Example: 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid.

- Activity: Antimicrobial via Mg²⁺ chelation. The quinoline moiety introduces planar rigidity absent in the target compound .

Pharmacological and Physicochemical Properties

Research Implications and Gaps

Future studies should prioritize:

Antimicrobial Screening : Testing against bacterial/fungal strains, given the activity of chlorinated analogs.

Solubility and Stability : Comparative analysis of carboxylic acid vs. ester derivatives.

Targeted Drug Design : Leveraging the indole scaffold for CNS or anticancer applications, inspired by neuroactive (IpA) or cytotoxic () analogs.

Actividad Biológica

3-(2-phenyl-1H-indol-3-yl)propanoic acid, an indole derivative, has garnered attention for its diverse biological activities. This compound interacts with various biological targets, exhibiting potential therapeutic effects, particularly in cancer treatment and metabolic disorders. Below is a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.

Target Interaction

The primary target of this compound is the Fatty Acid Binding Protein 4 (FABP4). This interaction is crucial as FABP4 plays a significant role in lipid metabolism and cellular signaling pathways. The compound binds with high affinity to FABP4, influencing various biochemical pathways related to inflammation and cancer progression.

Cellular Effects

The compound has been shown to affect cellular processes such as:

- Apoptosis Induction : It modulates the expression of pro-apoptotic genes, leading to apoptosis in cancer cells.

- Cell Signaling : Alters key signaling pathways that regulate cell proliferation and differentiation.

- Inflammatory Response : Exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, it has been demonstrated to inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest. In vitro assays have shown that at lower doses, it can exert protective effects against oxidative stress in neuroblastoma cells .

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, possess antimicrobial activities. In a comparative study, Schiff bases derived from similar indole structures exhibited significant antibacterial and antifungal activities against various pathogens .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage:

- Low Doses : Beneficial effects such as anti-inflammatory and neuroprotective activities were noted.

- High Doses : Potential cytotoxic effects were observed, necessitating careful dosage regulation for therapeutic applications.

Metabolic Pathways

The compound is involved in several metabolic pathways, interacting with enzymes that facilitate its biotransformation. Its pharmacokinetic profile suggests adequate absorption and distribution within biological systems, making it a candidate for further therapeutic exploration .

Data Table: Summary of Biological Activities

Q & A

Q. How can 3-(2-phenyl-1H-indol-3-yl)propanoic acid be synthesized, and what are the critical reaction conditions?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting tert-butyl propiolate with methimazole under basic conditions (e.g., 1,4-diazabicyclo[2.2.2]octane, DABCO) yields tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylate, which is hydrolyzed to the target acid . Key conditions include temperature control (room temperature for substitution reactions) and solvent selection (e.g., THF or DMF). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures purity.

Q. What analytical techniques are essential for characterizing this compound?

Characterization requires:

- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity (e.g., indole proton signals at δ 7.0–7.5 ppm, carboxylic acid proton at δ 12–13 ppm) .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (≥95% purity threshold for research use) .

- Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ peak at m/z 280.1) .

Q. How can researchers address low yields during synthesis?

Low yields often arise from competing side reactions (e.g., N-substitution instead of S-substitution in methimazole derivatives). Strategies include:

- Using tert-butyl propiolate instead of methyl esters to favor S-substitution .

- Optimizing stoichiometry (e.g., 1.2:1 molar ratio of methimazole to propiolate) .

- Employing anhydrous solvents to minimize hydrolysis .

Advanced Research Questions

Q. How can stereochemical outcomes (E/Z ratios) be controlled during synthesis of derivatives?

Stereoselectivity is influenced by steric and electronic factors. For α,β-unsaturated derivatives (e.g., acrylic acid analogs), tert-butyl esters enhance E-isomer formation due to bulky substituents favoring trans-configuration. Solvent polarity adjustments (e.g., DCM vs. THF) and catalytic bases (e.g., DABCO) further modulate ratios . Post-reaction analysis via 1H NMR (coupling constants for vinyl protons) or chiral HPLC validates selectivity .

Q. What methodologies resolve contradictions between spectral data and crystallographic results?

Discrepancies may arise from dynamic effects (e.g., rotamers in solution) versus static crystal structures. To resolve:

Q. How can unknown solvates in crystal structures be identified and characterized?

Unknown solvates (e.g., water or solvent molecules trapped during crystallization) are identified via:

- Thermogravimetric analysis (TGA) to detect mass loss upon heating .

- Single-crystal X-ray diffraction to locate electron density peaks corresponding to solvent molecules .

- Powder X-ray diffraction (PXRD) to confirm phase purity post-desolvation .

Q. What strategies improve the bioavailability of this compound in pharmacological studies?

Bioavailability enhancement methods include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.